molecular formula C8H8ClNO2 B3004778 4-Amino-2-chloro-5-methylbenzoic acid CAS No. 1357944-41-2

4-Amino-2-chloro-5-methylbenzoic acid

Cat. No.: B3004778
CAS No.: 1357944-41-2
M. Wt: 185.61
InChI Key: TZZDMHQYJWDAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. This compound is known for its applications in pharmaceutical and chemical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-methylbenzoic acid typically involves the chlorination of 2-amino-3-methylbenzoic acid. The reaction is carried out in a solvent such as dimethylformamide (DMF) using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction proceeds with high regioselectivity, likely due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position relative to the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and readily available raw materials, such as 2-amino-3-methylbenzoic acid, and employs efficient reaction conditions to maximize yield and purity. The reaction is typically conducted under controlled temperature and pressure to ensure optimal conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Diazotization: Sodium nitrite and hydrochloric acid at low temperatures.

Major Products

Scientific Research Applications

4-Amino-2-chloro-5-methylbenzoic acid is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: In the development of biochemical assays and as a building block for bioactive compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions and form diverse derivatives makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-amino-2-chloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZDMHQYJWDAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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